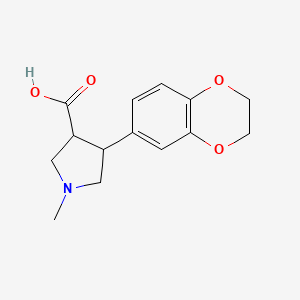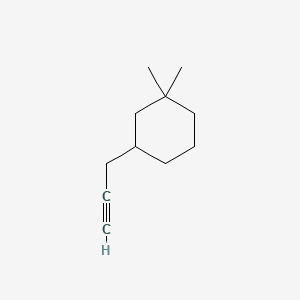
N-(3-Aminopropyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its unique chemical structure, which includes an aminopropyl group, a diazinan-1-yl moiety, and a methoxybenzamide core. It is commonly used in various scientific research applications due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding benzamide through an amidation reaction with an appropriate amine.
Introduction of the Diazinan-1-yl Moiety: The benzamide intermediate undergoes a cyclization reaction with a suitable reagent to introduce the diazinan-1-yl group.
Attachment of the Aminopropyl Group: The final step involves the alkylation of the diazinan-1-yl benzamide with 3-aminopropyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride may involve optimized reaction conditions, such as:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields.
Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to ensure consistency and efficiency.
Purification Techniques: Advanced purification techniques, such as recrystallization and chromatography, are used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid.
Reduction: Reduction may produce N-(3-aminopropyl)-3-(2,4-dihydroxy-1,3-diazinan-1-yl)-4-methoxybenzamide.
Substitution: Substitution reactions can lead to various substituted derivatives.
Applications De Recherche Scientifique
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors on cell surfaces and altering their signaling pathways.
Affecting Cellular Pathways: Influencing various cellular pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-aminopropyl)-4-methoxybenzamide hydrochloride: Lacks the diazinan-1-yl group.
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzamide hydrochloride: Lacks the methoxy group.
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H21ClN4O4 |
|---|---|
Poids moléculaire |
356.80 g/mol |
Nom IUPAC |
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20N4O4.ClH/c1-23-12-4-3-10(14(21)17-7-2-6-16)9-11(12)19-8-5-13(20)18-15(19)22;/h3-4,9H,2,5-8,16H2,1H3,(H,17,21)(H,18,20,22);1H |
Clé InChI |
DHJOSPMTGFTNPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NCCCN)N2CCC(=O)NC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)




